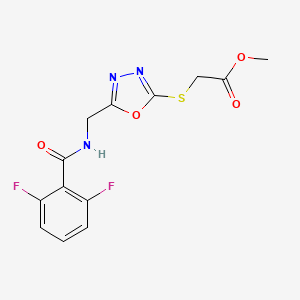

(3-Fluoro-2-methoxypyridin-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Fluoro-2-methoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H8FNO2. It has a molecular weight of 157.14 . The compound is also known by other names such as 3-fluoro-2-methoxyisonicotinaldehyde, 3-Fluoro-2-methoxy-4-pyridinemethanol, and 4-Pyridinemethanol, 3-fluoro-2-methoxy- .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a predicted density of 1.260±0.06 g/cm3 and a predicted boiling point of 250.5±35.0 °C .Applications De Recherche Scientifique

Synthesis of Complex Organic Compounds :

- (3-Fluoro-2-methoxypyridin-4-yl)methanol plays a role in the synthesis of hydroindolenones and hydroquinolenones, achieved through the oxidation of phenols and subsequent intramolecular conjugate addition. This process highlights its utility in complex organic syntheses (Karam et al., 1999).

Reactivity with Other Chemical Agents :

- The compound reacts with caesium fluoroxysulphate in various solvents, forming different products like 2-fluoropyridine and 2-pyridyl fluorosulphonate. These reactions demonstrate its reactivity and potential for creating diverse chemical derivatives (Stavber & Zupan, 1990).

Structural Characterization and Hydrogen Bonding Patterns :

- The compound is involved in the formation of N,4-diheteroaryl 2-aminothiazoles, where its variations show different protonation sites and hydrogen bonding patterns. These features are crucial for understanding molecular interactions and stability (Böck et al., 2021).

Formation of Nucleosides Related to Antiviral Agents :

- It is used in the synthesis of pyridine nucleosides related to antiviral agents like 5-fluorouracil, demonstrating its potential in drug synthesis and medicinal chemistry (Nesnow & Heidelberger, 1973).

Coordination Chemistry and Complex Formation :

- The compound is instrumental in forming complexes with elements like ruthenium, indicating its role in coordination chemistry and potential applications in catalysis and materials science (Schäffler et al., 2006).

Fluorofunctionalization of Organic Compounds :

- It is used in the direct regiospecific fluorofunctionalization of ketones, showcasing its importance in introducing fluorine atoms into organic molecules, a key process in pharmaceutical and agrochemical industries (Stavber et al., 2002).

Chemical Transformation and Functionalization :

- Involvement in the deprotometalation of substituted pyridines highlights its role in chemical transformations, leading to various functionalized pyridines with potential applications in organic synthesis and drug development (Hedidi et al., 2016).

Propriétés

IUPAC Name |

(3-fluoro-2-methoxypyridin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-3,10H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGZHIUJCXEYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2898529.png)

![4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B2898532.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2898533.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898537.png)

![Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate](/img/structure/B2898539.png)

![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2898542.png)

![4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2898545.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2898547.png)